molecular formula C17H15ClFKN6O9 B132880 S 1 (combination) CAS No. 150863-82-4

S 1 (combination)

Katalognummer B132880
CAS-Nummer: 150863-82-4
Molekulargewicht: 540.9 g/mol
InChI-Schlüssel: MREOOEFUTWFQOC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S 1 (combination) is a combination of two selective androgen receptor modulators (SARMs) – Ostarine and Andarine. SARMs are a class of drugs that selectively target androgen receptors in the body, leading to specific effects on muscle and bone tissue. S 1 (combination) has gained attention in the scientific community due to its potential applications in muscle wasting diseases, osteoporosis, and bodybuilding.

Wirkmechanismus

S 1 (S 1 (combination)) works by selectively binding to androgen receptors in the body, leading to an increase in protein synthesis and muscle growth. Unlike traditional androgen therapies, S 1 (S 1 (combination)) has a high affinity for androgen receptors in muscle and bone tissue, while having a lower affinity for androgen receptors in other tissues, such as the prostate gland.
Biochemical and Physiological Effects:
S 1 (S 1 (combination)) has been shown to increase muscle mass and strength in animal studies, without affecting prostate size or causing other side effects associated with traditional androgen therapies. Additionally, S 1 (S 1 (combination)) has been shown to increase bone density in animal models, potentially making it useful in the treatment of osteoporosis. However, further studies are needed to determine the long-term effects of S 1 (S 1 (combination)) on muscle and bone tissue.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using S 1 (S 1 (combination)) in lab experiments include its high selectivity for androgen receptors in muscle and bone tissue, as well as its lack of side effects associated with traditional androgen therapies. Additionally, S 1 (S 1 (combination)) is relatively easy to synthesize and can be administered orally, making it a convenient option for researchers. However, the limitations of using S 1 (S 1 (combination)) in lab experiments include the lack of long-term safety data and the potential for off-target effects in other tissues.

Zukünftige Richtungen

There are several future directions for research on S 1 (S 1 (combination)), including its potential use in the treatment of muscle wasting diseases, osteoporosis, and bodybuilding. Additionally, further studies are needed to determine the long-term effects of S 1 (S 1 (combination)) on muscle and bone tissue, as well as its potential for off-target effects in other tissues. Finally, the development of more selective and potent SARMs may lead to the development of even more effective therapies for muscle and bone-related disorders.

Synthesemethoden

The synthesis of S 1 (S 1 (combination)) involves the S 1 (combination) of Ostarine and Andarine in a specific ratio. Ostarine is synthesized through a series of chemical reactions, including the condensation of a benzylamine compound with a carboxylic acid derivative. Andarine is synthesized through a similar process, starting with a benzylamine compound and a chlorinated derivative of a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

S 1 (S 1 (combination)) has been studied for its potential use in muscle wasting diseases, such as cancer cachexia and sarcopenia. In animal studies, S 1 (S 1 (combination)) has been shown to increase muscle mass and strength without affecting prostate size or causing other side effects associated with traditional androgen therapies. Additionally, S 1 (S 1 (combination)) has been studied for its potential use in osteoporosis, as it has been shown to increase bone density in animal models.

Eigenschaften

CAS-Nummer

150863-82-4

Produktname

S 1 (combination)

Molekularformel

C17H15ClFKN6O9

Molekulargewicht

540.9 g/mol

IUPAC-Name

potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);/q;;;+1/p-1

InChI-Schlüssel

MREOOEFUTWFQOC-UHFFFAOYSA-M

Isomerische SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]

SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]

Kanonische SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.